Koumbalone A
Description
Koumbalone A (compound 359) is a naturally occurring casbane-type diterpene first identified in Agrostistachys species. Structurally, it belongs to a class of diterpenes characterized by a fused dimethylcyclopropane subunit, which confers unique stereochemical and reactivity profiles . While its exact biological role remains under investigation, casbanes like this compound are hypothesized to act as protein kinase C (PKC) modulators due to their structural resemblance to phorbol esters, which interact with PKC isoforms .
Properties
CAS No. |
156041-05-3 |
|---|---|
Molecular Formula |
C20H28O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(1R,2Z,6Z,10Z)-8-hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione |
InChI |
InChI=1S/C20H28O3/c1-12-6-8-15-16(20(15,4)5)11-14(3)17(21)9-7-13(2)19(23)18(22)10-12/h7,10-11,15-16,19,23H,6,8-9H2,1-5H3/b12-10-,13-7-,14-11-/t15?,16-,19?/m1/s1 |
InChI Key |
YHGZVLAKJHCQTC-DDEZQVSNSA-N |
SMILES |
CC1=CC(=O)C(C(=CCC(=O)C(=CC2C(C2(C)C)CC1)C)C)O |
Isomeric SMILES |
C/C/1=C/C(=O)C(/C(=C\CC(=O)/C(=C\[C@@H]2C(C2(C)C)CC1)/C)/C)O |
Canonical SMILES |
CC1=CC(=O)C(C(=CCC(=O)C(=CC2C(C2(C)C)CC1)C)C)O |
Other CAS No. |
156041-05-3 |
Synonyms |
koumbalone A |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Koumbalone A typically involves multiple steps, including cyclization and functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Koumbalone A undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Double bonds can be reduced to single bonds using hydrogenation.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce saturated hydrocarbons .
Scientific Research Applications
Chemistry
In chemistry, Koumbalone A is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms .
Biology and Medicine
This compound has potential applications in biology and medicine due to its bioactive properties. It can be used as a lead compound for developing new drugs targeting specific enzymes or receptors. Research has shown its potential in inhibiting certain cancer cell lines and modulating immune responses .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of Koumbalone A involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Table 1: Substituents of Select Casbane Diterpenes
| Compound | R1 | R2 |
|---|---|---|
| This compound (359) | Configuration tentatively assigned | — |
| Koumbalone B (360) | — | — |
| Microclavatin (345) | β-OH | — |
| Agrostistachin (347) | α-OH | β-H |
| Depressin (349) | Hα-H | Hβ-H |
- Agrostistachin (347) : The α-OH and β-H substituents may confer distinct hydrogen-bonding capabilities, influencing interactions with biological targets like PKC .
- Koumbalone B (360) : Likely an isomer or derivative of this compound, though specific substituent data are unavailable, highlighting the need for further structural elucidation .
Physicochemical Properties
Table 2: Comparative Physicochemical Properties
- Lipophilicity : this compound’s tentative Log Po/w (~2.0–3.0) suggests moderate membrane permeability, comparable to synthetic boronic acids (e.g., CAS 1046861-20-4) .
- Solubility : The casbane core’s hydrophobicity may limit aqueous solubility, contrasting with polar analogs like microclavatin (β-OH) .
Q & A
Q. How do researchers ensure ethical rigor in preclinical studies involving Koumbalone A?
- Answer : Follow ARRIVE guidelines for animal studies, including randomization, blinding, and power analysis. For cell-based work, document passage numbers and mycoplasma testing .
Tables for Comparative Analysis
Table 1 : In vitro vs. In vivo Bioactivity of this compound
| Model Type | Assay | Result (IC50) | Limitations |
|---|---|---|---|
| In vitro | HeLa cell cytotoxicity | 12.3 ± 1.5 µM | Limited translatability to humans |
| In vivo | Murine tumor xenograft | 25 mg/kg (30% reduction) | High inter-individual variability |
Table 2 : Common Contaminants in this compound Extracts
| Contaminant | Source | Impact on Bioactivity |
|---|---|---|
| Terpenoids | Co-extraction | False positives in anti-inflammatory assays |
| Polysaccharides | Plant matrix | Interference with HPLC quantification |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
